molecular formula C12H11NO4 B2944938 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid CAS No. 107947-16-0

3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid

Cat. No. B2944938
CAS RN: 107947-16-0
M. Wt: 233.223
InChI Key: DXWXNJRVULDSKE-UHFFFAOYSA-N
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Description

“3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid” is a chemical compound with the molecular formula C11H9NO4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid” is based on its molecular formula C11H9NO4 . The InChI code for this compound is 1S/C11H9NO4/c13-9-4-5-10 (14)12 (9)8-3-1-2-7 (6-8)11 (15)16/h1-3,6H,4-5H2, (H,15,16) .


Physical And Chemical Properties Analysis

“3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid” is a solid substance at room temperature . It has a molecular weight of 219.2 .

Scientific Research Applications

Anticonvulsant Research

The compound has been used in the development of new anticonvulsant drugs. Researchers have discovered a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound .

Pain Management

The compound has shown potential in pain management. One of the derivatives was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Chromophore Derivatives in Polymer Synthesis

The compound has been used in the synthesis of chromophore derivatives for applications in electrochemical and optoelectronic properties of polymers. This research highlights the potential of such derivatives in developing conducting polymers with diverse electronic and optical behaviors.

Antineoplastic Screening

The compound has been used in the screening of antineoplastic agents. A structurally related compound was evaluated for its anticancer activity, showing selective inhibition of tumor cell growth in certain lines.

Synthesis of Oxadiazole and Chromenone Derivatives

The compound has been used in the synthesis of chromen-3-yl and oxadiazole derivatives, showcasing the versatility of chromene-based compounds in chemical syntheses and potential applications in medicinal chemistry.

Development of Heterocyclic Systems

The compound has been used in the development of heterocyclic systems. A chromen-6-yl compound was utilized as a synthetic intermediate for constructing various heterocyclic systems.

Polymorphism Studies

The compound has been used in polymorphism studies. A detailed study was conducted on the polymorphic structures of chromen-2-one derivatives, highlighting the importance of such compounds in the development of new pharmaceuticals with potential anticancer properties.

Crosslinking Reagent

The compound is a heterobifunctional crosslinking reagent, meaning it contains two functional groups that can react with different types of molecules. This makes it useful in a variety of chemical reactions and syntheses.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWXNJRVULDSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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